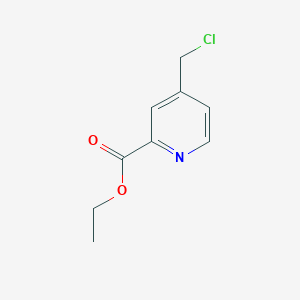
4-(Chlorométhyl)picolinate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(chloromethyl)picolinate is a chemical compound with the molecular formula C9H10ClNO2 . It is not intended for human or veterinary use and is used only for research purposes.
Physical And Chemical Properties Analysis
Ethyl 4-(chloromethyl)picolinate has a molecular weight of 199.63 g/mol . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Développement d'herbicides
“Le 4-(chlorométhyl)picolinate d'éthyle” est utilisé dans le développement de nouveaux herbicides auxiniques synthétiques . C'est un composant clé dans la synthèse des composés d'acide 6-(5-aryl-substitué-1-pyrazolyl)-2-picolinique, qui ont montré une activité herbicide puissante . Par exemple, le composé V-7, qui a été synthétisé en utilisant cette méthode, a démontré une valeur IC50 45 fois plus faible que celle de l'herbicide commercial halauxifen-méthyle .
Recherche agricole
Ce composé est également utilisé dans la recherche agricole, en particulier dans l'étude de la sécurité des cultures . Par exemple, le composé V-8, synthétisé en utilisant “le this compound”, a montré une meilleure activité herbicide post-émergence que le picloram à une dose de 300 gha −1, et il était également sûr pour le maïs, le blé et le sorgho à cette dose .
Études de docking moléculaire
“Le this compound” est utilisé dans les études de docking moléculaire pour comprendre l'interaction entre les herbicides et leurs cibles . Par exemple, le composé V-7 s'est avéré se lier au récepteur de la protéine F-box du signal de l'auxine 5 (AFB5) plus intensément que le picloram .
Études de la relation structure-activité (SAR)
Ce composé est utilisé dans les études de la relation structure-activité (SAR) pour guider la stratégie synthétique de développement de nouveaux herbicides . Un modèle quantitatif tridimensionnel adaptatif de la relation structure-activité a été construit à partir de ces valeurs IC50 .
Tests pharmaceutiques
“Le this compound” est utilisé comme étalon de référence dans les tests pharmaceutiques
Mécanisme D'action
Target of Action
Ethyl 4-(chloromethyl)picolinate is a synthetic compound that is part of the picolinic acid and picolinate compounds, which are a remarkable class of synthetic auxin herbicides . The primary target of this compound is the auxin-signaling F-box protein 5 (AFB5) . AFB5 is a receptor that plays a crucial role in the regulation of plant growth and development.
Mode of Action
The compound interacts with its target, AFB5, by docking with the receptor This interaction triggers a series of biochemical reactions that lead to changes in plant growth and development
Biochemical Pathways
The interaction of Ethyl 4-(chloromethyl)picolinate with AFB5 affects the auxin signaling pathway, which is a key biochemical pathway in plants . This pathway regulates various aspects of plant growth and development.
Pharmacokinetics
The compound is known to be stable under inert atmosphere and at temperatures between 2-8°c
Result of Action
It is known that the compound has potent herbicidal activity
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(chloromethyl)picolinate has several advantages for use in laboratory experiments. It is non-toxic and biodegradable, and it is relatively inexpensive. It is also easy to use and is stable in a variety of solvents. However, it has some limitations. It is volatile and can be toxic if inhaled, and it can react with other chemicals in the laboratory, resulting in the formation of potentially hazardous compounds.
Orientations Futures
The future of Ethyl 4-(chloromethyl)picolinate is promising, as research continues to uncover its potential applications. Potential future directions include its use in the synthesis of novel drugs and other chemicals, in the production of polymers, and in the development of new catalysts and reagents. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the potential toxicological effects of Ethyl 4-(chloromethyl)picolinate and its potential for use in the production of drugs and other chemicals.
Méthodes De Synthèse
The synthesis of Ethyl 4-(chloromethyl)picolinate can be achieved through a number of methods. The most common method is the reaction of ethyl chloroformate with pyridine in the presence of an acid catalyst. This reaction produces ethyl 4-(chloromethyl)picolinate and pyridine hydrochloride. Other methods of synthesis include the reaction of ethyl chloroformate with aqueous ammonia or ethanolamine in the presence of an acid catalyst.
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 4-(chloromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAUVXOHOQYTII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)

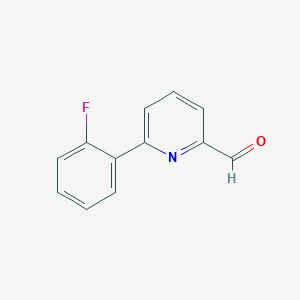
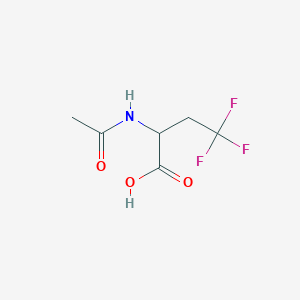
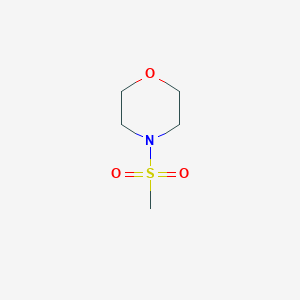
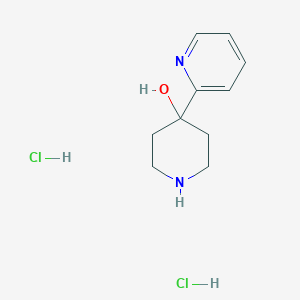
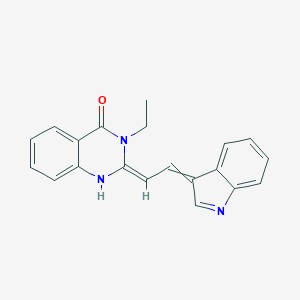
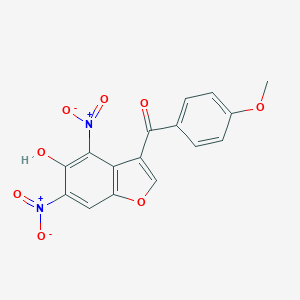

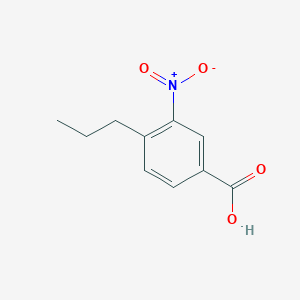
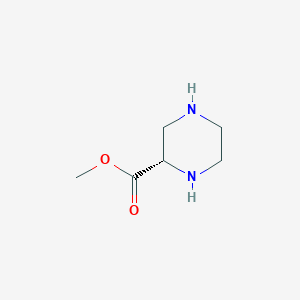
![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)